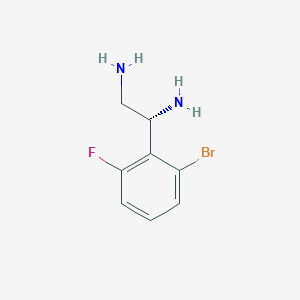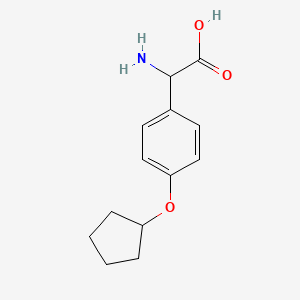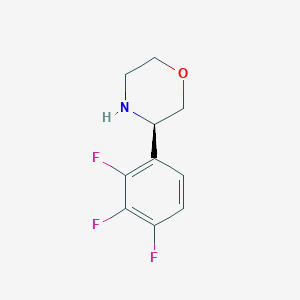
(3R)-3-(2,3,4-Trifluorophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(2,3,4-Trifluorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,3,4-Trifluorophenyl)morpholine typically involves the reaction of morpholine with a trifluorophenyl derivative under specific conditions. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the morpholine ring. This can be achieved through radical trifluoromethylation, which involves the use of radical initiators and specific catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(2,3,4-Trifluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3R)-3-(2,3,4-Trifluorophenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3R)-3-(2,3,4-Trifluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-(2,4,5-Trifluorophenyl)morpholine: Similar structure with different substitution pattern on the phenyl ring.
(3R)-3-(2,3,5-Trifluorophenyl)morpholine: Another isomer with a different trifluorophenyl substitution.
Uniqueness
(3R)-3-(2,3,4-Trifluorophenyl)morpholine is unique due to its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
(3R)-3-(2,3,4-trifluorophenyl)morpholine |
InChI |
InChI=1S/C10H10F3NO/c11-7-2-1-6(9(12)10(7)13)8-5-15-4-3-14-8/h1-2,8,14H,3-5H2/t8-/m0/s1 |
Clave InChI |
HZOFJZRQQPMSDN-QMMMGPOBSA-N |
SMILES isomérico |
C1COC[C@H](N1)C2=C(C(=C(C=C2)F)F)F |
SMILES canónico |
C1COCC(N1)C2=C(C(=C(C=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



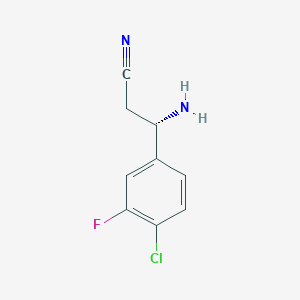
![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)
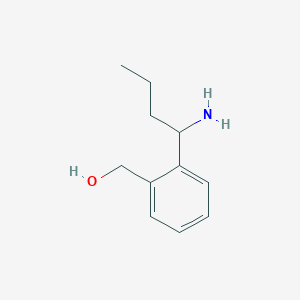

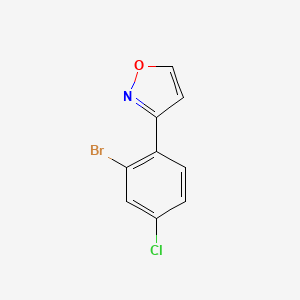
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)


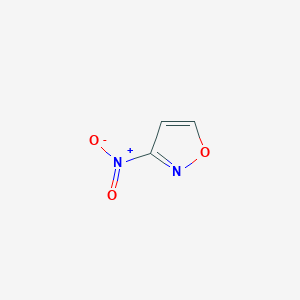

![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)
